molecular formula C10H16S2 B12593968 Tricyclo[3.3.1.1~3,7~]decane-1,3-dithiol CAS No. 607741-81-1

Tricyclo[3.3.1.1~3,7~]decane-1,3-dithiol

Cat. No.: B12593968
CAS No.: 607741-81-1
M. Wt: 200.4 g/mol
InChI Key: OGGRILHSCYKYST-UHFFFAOYSA-N
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Description

Tricyclo[3311~3,7~]decane-1,3-dithiol is a polycyclic compound characterized by a unique cage-like structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo[3.3.1.1~3,7~]decane-1,3-dithiol typically involves multiple steps, including cyclization reactions. One common method involves the Diels-Alder reaction followed by thiolation to introduce the dithiol groups. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Tricyclo[3.3.1.1~3,7~]decane-1,3-dithiol can undergo various chemical reactions, including:

    Oxidation: The dithiol groups can be oxidized to form disulfides.

    Reduction: Reduction reactions can convert disulfides back to dithiols.

    Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.

Major Products

    Oxidation: Disulfides are the major products.

    Reduction: Dithiols are regenerated.

    Substitution: Substituted derivatives of this compound.

Scientific Research Applications

Tricyclo[3.3.1.1~3,7~]decane-1,3-dithiol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Tricyclo[3.3.1.1~3,7~]decane-1,3-dithiol involves its interaction with various molecular targets. The dithiol groups can form strong bonds with metal ions, making it useful in chelation therapy and catalysis. The compound’s cage-like structure also allows it to interact with biological macromolecules in unique ways, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Adamantane: Another polycyclic compound with a similar cage-like structure.

    Isotwistane: Known for its presence in natural products and similar synthetic challenges.

Uniqueness

Tricyclo[331

Properties

CAS No.

607741-81-1

Molecular Formula

C10H16S2

Molecular Weight

200.4 g/mol

IUPAC Name

adamantane-1,3-dithiol

InChI

InChI=1S/C10H16S2/c11-9-2-7-1-8(4-9)5-10(12,3-7)6-9/h7-8,11-12H,1-6H2

InChI Key

OGGRILHSCYKYST-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)S)S

Origin of Product

United States

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